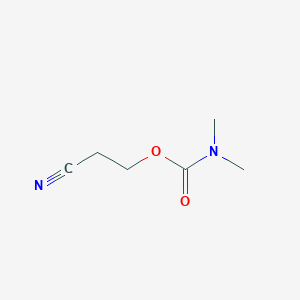
6-(3,5-Dibromophenyl)-5-nitropiperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3,5-Dibromophenyl)-5-nitropiperidin-2-one is a chemical compound characterized by the presence of a piperidinone ring substituted with a 3,5-dibromophenyl group and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-Dibromophenyl)-5-nitropiperidin-2-one typically involves the reaction of 3,5-dibromophenyl derivatives with piperidinone precursors under specific conditions. One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents, which facilitate the formation of carbon-carbon bonds between the aryl halide and the piperidinone ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-(3,5-Dibromophenyl)-5-nitropiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The bromine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield the corresponding amine, while substitution reactions can introduce various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
6-(3,5-Dibromophenyl)-5-nitropiperidin-2-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-(3,5-Dibromophenyl)-5-nitropiperidin-2-one involves its interaction with specific molecular targets and pathways. For instance, compounds with similar structures have been shown to inhibit the activity of mitochondrial thioredoxin reductase, leading to the accumulation of reactive oxygen species and induction of apoptosis in cancer cells . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dibromophenyl-functionalised imidazolium salts: These compounds share the 3,5-dibromophenyl group and have been studied for their anticancer activity.
Fluorinated pyridines: These compounds have similar structural features and are used in various chemical and biological applications.
Uniqueness
6-(3,5-Dibromophenyl)-5-nitropiperidin-2-one is unique due to its specific combination of a piperidinone ring, a 3,5-dibromophenyl group, and a nitro group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.
Propriétés
Numéro CAS |
389091-61-6 |
|---|---|
Formule moléculaire |
C11H10Br2N2O3 |
Poids moléculaire |
378.02 g/mol |
Nom IUPAC |
6-(3,5-dibromophenyl)-5-nitropiperidin-2-one |
InChI |
InChI=1S/C11H10Br2N2O3/c12-7-3-6(4-8(13)5-7)11-9(15(17)18)1-2-10(16)14-11/h3-5,9,11H,1-2H2,(H,14,16) |
Clé InChI |
RAVMWZXLCBDEFX-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(C1[N+](=O)[O-])C2=CC(=CC(=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(3-Methylbut-2-en-1-yl)oxy]methyl}naphthalene-1-carbonitrile](/img/structure/B14244967.png)
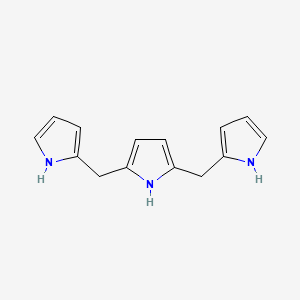
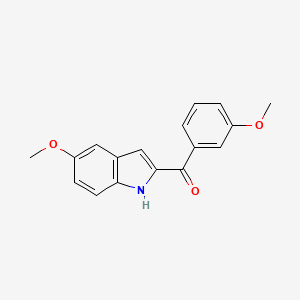
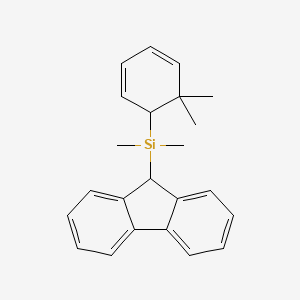
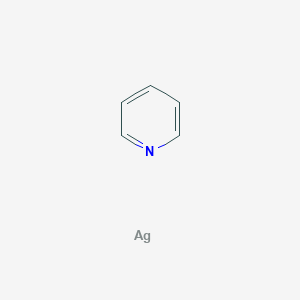
![4-Methyl-N-[(naphthalen-1-yl)methylidene]benzene-1-sulfinamide](/img/structure/B14244997.png)
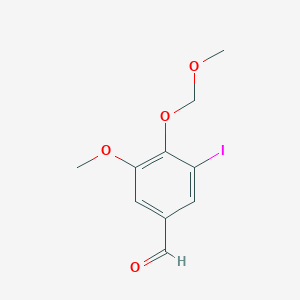
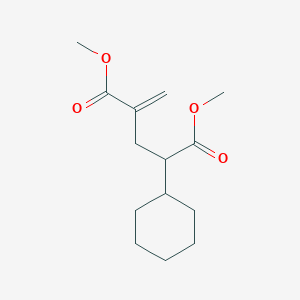
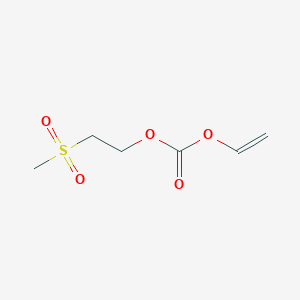
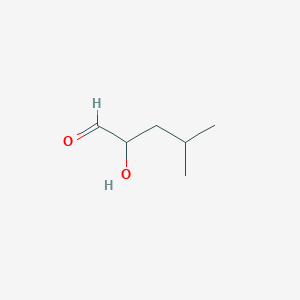
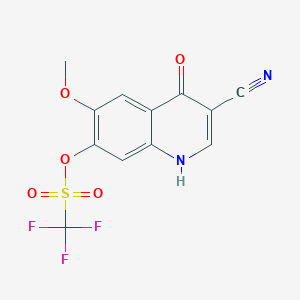

![1,1'-(1,4-Phenylene)bis[2-(2H-1,3-benzodioxol-2-yl)ethan-1-one]](/img/structure/B14245029.png)
